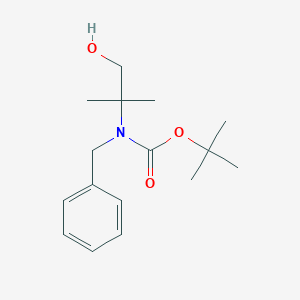

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate

Description

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group, a benzyl substituent, and a branched 1-hydroxy-2-methylpropan-2-yl moiety. This compound is primarily utilized in synthetic organic chemistry as a protected intermediate, particularly in the synthesis of pharmaceuticals or complex organic molecules.

Properties

Molecular Formula |

C16H25NO3 |

|---|---|

Molecular Weight |

279.37 g/mol |

IUPAC Name |

tert-butyl N-benzyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |

InChI |

InChI=1S/C16H25NO3/c1-15(2,3)20-14(19)17(16(4,5)12-18)11-13-9-7-6-8-10-13/h6-10,18H,11-12H2,1-5H3 |

InChI Key |

WSDIGOFJAJOYAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(C)(C)CO |

Origin of Product |

United States |

Preparation Methods

Mixed Anhydride-Mediated Coupling

A widely cited method involves the formation of a mixed anhydride intermediate to facilitate carbamate synthesis. This approach, adapted from CN102020589B, utilizes N-Boc-protected amino alcohols and benzylamine derivatives.

Reaction Steps :

- Activation of Carboxylic Acid :

N-Boc-D-Serine (or analogous hydroxyamino acids) reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a mixed acid anhydride. This step occurs in anhydrous ethyl acetate at temperatures between -20°C and 5°C.

$$

\text{R-COOH + i-BuOCOCl} \xrightarrow{\text{NMM}} \text{R-CO-O-CO-O-i-Bu + HCl}

$$

- Condensation with Benzylamine :

The mixed anhydride reacts with benzylamine to form the target carbamate. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.

$$

\text{R-CO-O-CO-O-i-Bu + PhCH}2\text{NH}2 \rightarrow \text{R-NH-CO-O-t-Bu + i-BuOH + CO}_2

$$

Optimized Conditions :

| Parameter | Value/Detail |

|---|---|

| Solvent | Anhydrous ethyl acetate |

| Temperature | -10°C to 15°C (stepwise) |

| Molar Ratios | 1 : 1.1–1.5 (acid : chlorocarbonate) |

| Reaction Time | 3–5 hours |

| Yield | 90–91% |

This method is noted for its scalability and compatibility with sensitive functional groups.

Boc Protection of Primary Amines

An alternative route focuses on introducing the tert-butoxycarbonyl (Boc) group to a pre-formed benzyl(1-hydroxy-2-methylpropan-2-yl)amine. While explicit details for this compound are limited, analogous procedures from carbamate chemistry suggest the following steps:

Amine Preparation :

1-Hydroxy-2-methylpropan-2-amine is benzylated using benzyl bromide under basic conditions (e.g., K$$2$$CO$$3$$ in THF).Boc Protection :

The resulting amine reacts with di-tert-butyl dicarbonate (Boc$$2$$O) in the presence of a catalyst (e.g., 4-dimethylaminopyridine) to form the carbamate.

$$

\text{R-NH}2 + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{R-NH-CO-O-t-Bu} + \text{Boc-OH}

$$

Challenges :

- Competing O-benzylation of the hydroxyl group requires careful control of reaction conditions.

- Steric hindrance from the 2-methylpropan-2-yl group may necessitate elevated temperatures or prolonged reaction times.

Critical Analysis of Methodologies

Efficiency and Scalability

The mixed anhydride method (Section 1.1) offers superior yields (90–91%) compared to traditional carbamate-forming reactions, which typically achieve 70–85%. Key advantages include:

Stereochemical Considerations

In cases where chiral centers are present (e.g., derivatives of D-serine), the mixed anhydride method preserves stereochemistry with >99% enantiomeric excess (ee). This is critical for pharmaceutical applications where chirality impacts bioactivity.

Industrial-Scale Production

Pilot-Scale Parameters

Adapting the mixed anhydride method for bulk synthesis involves:

| Parameter | Industrial Adjustment |

|---|---|

| Solvent Volume | 8–10 L/kg substrate |

| Cooling System | Cryogenic reactors (-20°C capability) |

| Workup | Liquid-liquid extraction with HCl wash |

| Crystallization | Hexane/ethyl acetate (8:1) |

Cost Drivers :

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of chiral compounds, which are essential in pharmaceuticals. For instance, its derivatives have been utilized in asymmetric synthesis reactions to create biologically active molecules.

Case Study:

In a study on the synthesis of chiral amino carbonyl compounds, tert-butyl carbamates were employed as key intermediates. The successful synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate via an asymmetric Mannich reaction demonstrates its utility in organic synthesis.

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to act as a protecting group for amines during peptide synthesis. This property allows for selective reactions that facilitate the study of various biological processes.

Case Study:

Research has indicated that derivatives of this compound exhibit cytotoxic activity against human carcinoma cell lines. The synthesis of (R)-tert-butyl carbamate as an intermediate for jaspine B highlights its relevance in medicinal chemistry.

Biochemistry

In biochemical studies, this compound is used to investigate enzyme mechanisms and protein modifications. The hydroxy and carbamate groups facilitate binding interactions with enzymes, making it a valuable tool for understanding biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by forming stable complexes that prevent substrate access.

- Substrate for Enzyme Assays: It serves as a substrate in enzyme kinetics studies, elucidating reaction mechanisms under varying conditions.

Data Table: Summary of Applications

| Application Area | Description | Relevant Studies |

|---|---|---|

| Organic Synthesis | Intermediate for chiral compounds; used in asymmetric synthesis reactions | Asymmetric Mannich reaction |

| Medicinal Chemistry | Protecting group for amines; potential cytotoxic activity | Jaspine B synthesis |

| Biochemistry | Investigates enzyme mechanisms; serves as substrate in enzyme assays | Enzyme kinetics studies |

Mechanism of Action

The mechanism of action of tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include the inhibition of enzyme-mediated reactions, leading to altered metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous tert-butyl carbamate derivatives highlight key differences in substituents, functional groups, and applications:

Structural and Functional Group Comparisons

tert-Butyl (S)-benzyl(1-hydroxy-4-methylpentan-2-yl)carbamate

- Substituents : Features a longer 4-methylpentan-2-yl chain with a hydroxy group.

- Key Data : Synthesized via column chromatography (90% purity); characterized by $ ^1H $-NMR .

- Relevance : The extended alkyl chain may reduce steric hindrance compared to the target compound’s branched 2-methylpropan-2-yl group.

tert-Butyl (S)-benzyl(4-methyl-1-oxopentan-2-yl)carbamate

- Functional Group : Replaces the hydroxy group with a ketone (oxo).

- Key Data : 91% purity; distinct $ ^1H $-NMR shifts due to the absence of hydroxy proton .

- Reactivity : The oxo group increases electrophilicity, enabling nucleophilic additions absent in the hydroxy-containing target compound.

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

- Substituents : Incorporates a diphenylpropan-2-yl group.

- Applications : Used in chiral synthesis due to its stereospecific (S)-configuration .

- Steric Effects : Bulkier diphenyl groups may hinder reactivity compared to the benzyl group in the target compound.

tert-Butyl-(1-(4-chlorophenyl)-2-oxo-2-phenylethyl)carbamate

- Substituents : Contains chlorophenyl and oxo-phenyl groups.

- Synthesis : Prepared via thiazolium-catalyzed reactions, emphasizing versatility in aromatic substitutions .

Purity and Spectral Data

Biological Activity

Tert-butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate (CAS No. 222722-30-7) is a carbamate derivative with notable applications in organic synthesis and potential biological activities. With a molecular formula of C₁₆H₂₅NO₃ and a molecular weight of 279.37 g/mol, this compound is recognized for its stability and reactivity, making it a valuable intermediate in various chemical processes, including drug development and enzyme studies.

This compound functions primarily as a protecting group for amines, which facilitates selective reactions in biochemical pathways. Its structural characteristics allow for modifications that can enhance the understanding of protein interactions and enzymatic mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅NO₃ |

| Molecular Weight | 279.37 g/mol |

| CAS Number | 222722-30-7 |

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with various enzymes. Its ability to protect amine groups allows for the study of enzyme mechanisms without interference from the amines themselves. This characteristic is particularly useful in synthesizing pharmaceuticals where selective enzyme activity is crucial.

Case Studies

-

Protective Effects in Neurodegenerative Models :

A study examined the protective effects of carbamate derivatives against amyloid-beta (Aβ) toxicity in astrocyte cell cultures, which are pivotal in Alzheimer's disease research. The compound demonstrated a reduction in TNF-α levels and free radical production, indicating its potential neuroprotective properties . -

Anticancer Activity :

In another investigation, various derivatives of carbamates, including those structurally related to this compound, were tested against cancer cell lines. Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting potential anticancer activity .

The biological activity of this compound can be attributed to its ability to modify protein structures selectively. By protecting certain functional groups, it enables researchers to elucidate the roles of specific amino acids in enzyme catalysis and substrate binding.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Tert-butyl (2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | 0.90 |

| (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate | C₉H₁₉NO₃ | 0.80 |

| Tert-butyl (benzoyloxy)carbonylamino-propanol | C₁₆H₂₃N₂O₄ | 0.85 |

These compounds illustrate varying degrees of reactivity and biological activity, highlighting the specificity of this compound in biochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.